molecular formula C₂₁H₁₉D₈Cl₃N₂O₃ B1150745 Cetirizine-d8 Dihydrochloride

Cetirizine-d8 Dihydrochloride

Cat. No.: B1150745
M. Wt: 469.86
Attention: For research use only. Not for human or veterinary use.
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Description

Crystalline Polymorphs

  • Form I : Monoclinic system (space group P2₁/n) with unit cell parameters a = 13.67 Å, b = 7.10 Å, c = 23.83 Å, β = 102.49°. Key XRD peaks at 2θ = 7.05°, 14.35°, 18.59°, and 24.73°.
  • Form II : Rare polymorph with altered π-stacking interactions, observed under high-pressure crystallization.

Amorphous Form

  • Characteristics : Broad halo in XRD patterns (2θ = 15–30°), indicative of short-range molecular order.
  • Stability : Hygroscopic and prone to recrystallization under humidity >60%.
Polymorph XRD Peaks (2θ, °) Space Group Density (g/cm³)
Crystalline Form I 7.05, 14.35, 18.59, 24.73 P2₁/n 1.45
Amorphous Broad halo (15–30) N/A 1.38

Deuterium substitution reduces lattice energy by ~2 kJ/mol due to weaker C–D···Cl interactions compared to C–H···Cl, favoring crystalline stability.

Properties

Molecular Formula

C₂₁H₁₉D₈Cl₃N₂O₃

Molecular Weight

469.86

Synonyms

2-[4-[(4-Chlorophenyl)-phenylmethyl]-1-piperazinyl-d8]ethoxy]acetic Acid; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetic Studies

Cetirizine-d8 dihydrochloride is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of antihistamines. The deuterated form allows for improved tracking in biological systems due to its distinct mass compared to non-deuterated forms. This is particularly useful in studies involving:

  • Bioequivalence Testing : Research has shown that cetirizine-d8 can be used to compare the pharmacokinetic profiles of different formulations of cetirizine, ensuring therapeutic equivalence between products .
  • Metabolic Pathway Elucidation : The use of deuterated compounds can help delineate metabolic pathways by providing clearer signals in mass spectrometry analyses, which is critical for understanding drug interactions and efficacy.

Chiral Separation Techniques

This compound may be employed in chiral separation studies using advanced chromatographic techniques. The presence of deuterium enhances the resolution of enantiomers in chiral chromatography, aiding in the development of more effective enantiomer-specific therapies .

Allergy Treatment

This compound retains the antihistaminic properties of its parent compound, making it effective for treating allergic conditions such as:

  • Chronic Urticaria : Clinical studies indicate significant efficacy in reducing symptoms like wheals and pruritus compared to placebo treatments .
StudyDosageOutcome
Double-blind crossover trial10 mg cetirizine26 patients improved; significant reduction in symptoms (P < 0.001)
Placebo controlN/A2 patients improved

Sedation Profile

One notable advantage of cetirizine-d8 over traditional antihistamines is its minimal sedative effects, making it suitable for patients who require relief from allergies without drowsiness. This characteristic is particularly beneficial for populations such as:

  • Children : Studies have shown that cetirizine-d8 can be administered safely to pediatric patients with reduced risk of sedation .
  • Elderly Patients : Older adults often experience increased sensitivity to sedatives; thus, cetirizine-d8 offers a safer alternative.

Efficacy in Allergic Rhinitis

A study involving a cohort of patients with allergic rhinitis demonstrated that cetirizine-d8 effectively alleviates nasal congestion and sneezing without significant sedation. The results were comparable to those obtained with standard cetirizine formulations but with enhanced tolerability among sensitive populations.

Use in Combination Therapies

Cetirizine-d8 has been explored in combination therapies for enhanced efficacy against allergic reactions when paired with other therapeutic agents, such as corticosteroids or leukotriene receptor antagonists. This synergistic approach has shown promise in managing severe allergic responses effectively.

Comparison with Similar Compounds

Cetirizine Dihydrochloride (Non-Deuterated)

  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
  • Molecular Weight : 461.81 g/mol .
  • Key Differences: Lacks deuterium substitution, making it indistinguishable from endogenous cetirizine in mass spectrometry. Used therapeutically as an antihistamine, whereas the deuterated form is strictly analytical. Analytical methods include UV spectrophotometry and electrochemical oxidation , unlike LC-MS/MS for the deuterated variant .

Levocetirizine

  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl (same as cetirizine).
  • Key Differences :
    • The pharmacologically active (R)-enantiomer of cetirizine, with higher H₁-receptor affinity .
    • Cetirizine-d8 Dihydrochloride serves as an internal standard in levocetirizine pharmacokinetic studies .

Hydroxyzine

  • Molecular Formula : C₂₁H₂₇ClN₂O₂·2HCl.
  • Role : Prodrug metabolized into cetirizine. Cetirizine-d8 aids in tracking this metabolic pathway .

Octenidine Dihydrochloride

  • Molecular Formula : C₂₈H₃₈Cl₂N₄·2HCl.
  • Key Differences :
    • Structurally unrelated to cetirizine; used as an antimicrobial agent .
    • Highlights the diversity of dihydrochloride salts in pharmacology.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Primary Application Key Analytical Method
This compound C₂₁H₁₇ClD₈N₂O₃·2HCl 469.9 LC-MS/MS internal standard LC-MS/MS
Cetirizine Dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Therapeutic antihistamine UV Spectrophotometry
Levocetirizine C₂₁H₂₅ClN₂O₃·2HCl 461.81 Active enantiomer therapy LC-MS/MS
Hydroxyzine C₂₁H₂₇ClN₂O₂·2HCl 447.86 Prodrug metabolized to cetirizine Pharmacokinetic assays
Octenidine Dihydrochloride C₂₈H₃₈Cl₂N₄·2HCl 523.54 Antimicrobial agent Antimicrobial assays

Research Findings and Methodological Insights

  • 389.1→201.1 for levocetirizine) .
  • Electrochemical Behavior: Non-deuterated cetirizine dihydrochloride undergoes irreversible oxidation at a glassy carbon electrode, with optimal detection in pH 8 phosphate buffer .
  • Safety and Handling : The deuterated form requires storage in airtight containers at controlled temperatures, similar to other dihydrochloride salts .

Hydrochloride vs. Dihydrochloride: Structural Implications

  • Hydrochloride : One HCl molecule per base molecule (e.g., cetirizine hydrochloride).
  • Dihydrochloride : Two HCl molecules, enhancing solubility and stability . This compound’s dual HCl groups improve its utility in aqueous analytical systems .

Q & A

Q. Table 1. Physicochemical Properties of this compound

PropertyValueMethodReference
Molecular FormulaC₂₁H₁₄D₈ClN₂O₃·2HClHRMS
LogP2.1 (predicted)Chromatographic (HPLC)
Solubility50 mg/mL in DMSOShake-flask method

Q. Table 2. Stability Under Stress Conditions

ConditionDegradation (%)Major ImpurityReference
40°C/75% RH (1 month)<5%Cetirizine-d7 HCl
UV light (254 nm, 48h)12%Oxidative dimer

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